molecular formula C51H41N2O8P B12399933 Liperfluo

Liperfluo

Cat. No.: B12399933
M. Wt: 840.9 g/mol
InChI Key: MDGOURRQWXHVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Liperfluo is a perylene derivative containing oligooxyethylene, specifically designed for the detection of lipid peroxides. It emits intense fluorescence upon lipid peroxide-specific oxidation in organic solvents such as ethanol. This compound is unique among fluorescent probes for its ability to specifically detect lipid peroxides, making it a valuable tool in oxidative stress research .

Preparation Methods

Synthetic Routes and Reaction Conditions

This modification enhances its solubility and dispersibility in aqueous buffers . The preparation involves dissolving Liperfluo in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with a serum-free culture medium for use in various applications .

Industrial Production Methods

The industrial production of this compound involves the same synthetic routes but on a larger scale. The compound is produced under controlled conditions to ensure purity and consistency. The final product is stored at low temperatures (0-5°C) and protected from light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Liperfluo primarily undergoes oxidation reactions. When it reacts with lipid peroxides, it forms a highly fluorescent oxidized product. This reaction is specific to lipid peroxides, making this compound a selective probe for these compounds .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include ethanol and DMSO. The reaction conditions typically involve incubation at 37°C for a specified period, depending on the experimental setup .

Major Products Formed

The major product formed from the reaction of this compound with lipid peroxides is the oxidized form of this compound, which emits strong fluorescence. This product is used for imaging and detecting lipid peroxides in various biological samples .

Scientific Research Applications

Liperfluo has a wide range of applications in scientific research:

Mechanism of Action

Liperfluo exerts its effects through a specific oxidation reaction with lipid peroxides. The tetraethyleneglycol group enhances its solubility, allowing it to interact with lipid peroxides in cell membranes. Upon oxidation, this compound emits fluorescence, which can be detected using fluorescence microscopy or flow cytometry. This mechanism makes it a valuable tool for studying lipid peroxidation and oxidative stress .

Comparison with Similar Compounds

Liperfluo is structurally similar to Spy-LHP, another fluorescent probe for lipid peroxides. this compound is more soluble in various organic solvents, making it more versatile for different applications. Other similar compounds include C11-BODIPY, 4-hydroxynonenal, and malondialdehyde, which are also used for detecting lipid peroxidation but may have different specificities and sensitivities .

Conclusion

This compound is a highly specialized compound designed for the detection of lipid peroxides. Its unique properties, including high solubility and specific fluorescence emission upon oxidation, make it an invaluable tool in various fields of scientific research. Its applications span chemistry, biology, medicine, and industry, highlighting its versatility and importance in studying oxidative stress and related phenomena.

Properties

Molecular Formula

C51H41N2O8P

Molecular Weight

840.9 g/mol

IUPAC Name

7-(4-diphenylphosphanylphenyl)-18-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C51H41N2O8P/c1-58-26-27-60-30-31-61-29-28-59-25-24-52-48(54)40-20-16-36-38-18-22-42-47-43(23-19-39(45(38)47)37-17-21-41(49(52)55)46(40)44(36)37)51(57)53(50(42)56)32-12-14-35(15-13-32)62(33-8-4-2-5-9-33)34-10-6-3-7-11-34/h2-23H,24-31H2,1H3

InChI Key

MDGOURRQWXHVBZ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C8=CC=C(C=C8)P(C9=CC=CC=C9)C2=CC=CC=C2)C1=O

Origin of Product

United States

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